molecular formula C14H16O B3050519 2-Naphthalenebutanol CAS No. 2657-44-5

2-Naphthalenebutanol

Cat. No.: B3050519
CAS No.: 2657-44-5
M. Wt: 200.28 g/mol
InChI Key: HCFPOCQNXGQTIC-UHFFFAOYSA-N
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Description

2-Naphthalenebutanol, also known as 4-(2-naphthyl)-1-butanol, is an organic compound with the molecular formula C14H16O. It is characterized by a naphthalene ring attached to a butanol chain. This compound is notable for its unique structure, which combines the aromatic properties of naphthalene with the functional versatility of an alcohol group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenebutanol can be synthesized through various methods. One common synthetic route involves the reduction of methyl 4-(naphthalen-2-yl)butanoate using lithium aluminium hydride (LiAlH4) in diethyl ether. The reaction is typically carried out at 0°C for 5 minutes, followed by 20°C for 30 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenebutanol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Produces naphthyl butanone or naphthyl butanal.

    Reduction: Leads to the formation of naphthyl butane.

    Substitution: Results in compounds like naphthyl butyl chloride.

Scientific Research Applications

2-Naphthalenebutanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Naphthalenebutanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic compound with similar structural features but lacking the butanol chain.

    1-Naphthalenemethanol: Another naphthalene derivative with a hydroxyl group, but with different positioning and chain length.

    2-Naphthalenemethanol: Similar to 2-Naphthalenebutanol but with a shorter chain.

Uniqueness: this compound stands out due to its specific combination of a naphthalene ring and a butanol chain, which imparts unique chemical and physical properties.

Properties

IUPAC Name

4-naphthalen-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPOCQNXGQTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281272
Record name 2-Naphthalenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-44-5
Record name 2-Naphthalenebutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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